3-(3,3,3-Trifluoropropyl)pyrrolidine
Description
3-(3,3,3-Trifluoropropyl)pyrrolidine is a pyrrolidine derivative substituted with a trifluoropropyl (-CF₂CF₂CH₂-) group at the 3-position of the heterocyclic ring. Pyrrolidine, a five-membered saturated amine ring, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical properties. The trifluoropropyl group introduces strong electron-withdrawing effects and enhanced lipophilicity, which can influence bioavailability, metabolic stability, and target binding interactions .
Properties
Molecular Formula |
C7H12F3N |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropyl)pyrrolidine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)3-1-6-2-4-11-5-6/h6,11H,1-5H2 |
InChI Key |
HANBUGZSAUUIGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking the carbon atom of the trifluoropropyl halide, displacing the halide ion.
Industrial Production Methods
Industrial production of 3-(3,3,3-Trifluoropropyl)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3,3,3-Trifluoropropyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
- Structure : A pyrrolidine ring substituted with a trifluoromethylphenyl group at the 3-position.
- Higher molecular weight and rigidity due to the aromatic system may reduce solubility in aqueous media .
4-Iodo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Structure : A pyrazole ring substituted with a trifluoropropyl group at the 1-position, along with iodinated and isopropoxymethyl groups.
- Key Differences: The pyrazole heterocycle (two adjacent nitrogen atoms) introduces distinct electronic and hydrogen-bonding properties compared to pyrrolidine.
- Applications : Listed as discontinued by CymitQuimica, indicating experimental exploration in fluorinated compound libraries .
Cangrelor (Anti-Platelet Agent)
- Structure: Contains a (3,3,3-trifluoropropyl)thio group in a complex adenosine diphosphate (ADP) analog.
- Key Differences :
- The trifluoropropyl group is part of a thioether (-S-CH₂CF₂CF₃) linkage, which may alter metabolic stability compared to pyrrolidine’s amine-based framework.
- The compound’s therapeutic application (anti-platelet) highlights the trifluoropropyl group’s role in enhancing target affinity or resistance to enzymatic degradation .
Furo[2,3-b]pyridine Carboxamides
- Structure : Features a 3,3,3-trifluoropropyl group attached to a fused furopyridine scaffold (e.g., Compound 1 and 2 from Bristol-Myers Squibb).
- The trifluoropropyl group here enhances lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies .
Comparative Data Table
| Compound Name | Core Heterocycle | Fluorinated Substituent | Molecular Weight* | Key Properties/Applications |
|---|---|---|---|---|
| 3-(3,3,3-Trifluoropropyl)pyrrolidine | Pyrrolidine | -CF₂CF₂CH₂- (aliphatic) | ~199.2 g/mol | High lipophilicity, drug intermediate |
| 3-(3-(Trifluoromethyl)phenyl)pyrrolidine | Pyrrolidine | -C₆H₄CF₃ (aromatic) | ~259.7 g/mol | Discontinued; aromatic interactions |
| 1-(3,3,3-Trifluoropropyl)-1H-pyrazole | Pyrazole | -CF₂CF₂CH₂- (aliphatic) | ~208.1 g/mol | Halogen bonding potential |
| Cangrelor | Adenosine analog | -S-CH₂CF₂CF₃ (thioether) | ~776.3 g/mol | Anti-platelet agent; clinical use |
*Molecular weights estimated based on structural formulas; exact values may vary.
Research Findings and Trends
- Synthetic Utility : The trifluoropropyl group is incorporated via hydrazine intermediates (e.g., (3,3,3-trifluoropropyl)hydrazine dihydrochloride in pyridine synthesis), demonstrating compatibility with nucleophilic substitution and acid-catalyzed hydrolysis .
- Therapeutic Relevance : Fluorinated pyrrolidines and pyrazoles are prevalent in kinase inhibitors and CNS drugs due to their balance of lipophilicity and metabolic stability .
Biological Activity
3-(3,3,3-Trifluoropropyl)pyrrolidine is a compound that has gained attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including receptor binding affinities, pharmacological effects, and structural modifications that enhance its activity.
- Chemical Formula : CHFN
- Molecular Weight : 165.17 g/mol
- CAS Number : 203457-55-5
Biological Activity Overview
The biological activity of 3-(3,3,3-Trifluoropropyl)pyrrolidine is primarily assessed through its interaction with various receptors, particularly serotonin receptors (5-HT receptors) and dopamine receptors (D receptors). Its trifluoropropyl substitution is of particular interest due to its potential to influence binding affinity and receptor selectivity.
Receptor Binding Affinities
Recent studies have shown that the introduction of a trifluoropropyl group can significantly alter the binding affinities of pyrrolidine derivatives. The following table summarizes the binding affinities of 3-(3,3,3-Trifluoropropyl)pyrrolidine compared to other derivatives:
| Compound | Receptor Type | Binding Affinity (IC, μM) |
|---|---|---|
| 3-(3,3,3-Trifluoropropyl)pyrrolidine | 5-HT | 4.38 ± 0.41 |
| PZ-1643 | 5-HT | 2.92 ± 0.30 |
| Ethyl derivative | D | >50 |
| Isobutyl derivative | D | <10 |
The data indicates that while 3-(3,3,3-Trifluoropropyl)pyrrolidine has moderate affinity for the 5-HT receptor, it shows reduced affinity for the D receptor compared to other derivatives like PZ-1643 .
Study on Structural Modifications
A study focused on the structural modifications of pyrrolidine derivatives demonstrated that the trifluoropropyl group could lead to increased steric hindrance, potentially affecting receptor binding dynamics. Molecular dynamics simulations indicated that while this group enhances stability in some configurations, it can also lead to less stable complexes in others .
In Vivo Studies
In vivo studies have highlighted the excitatory properties of pyrrolidine derivatives in animal models. For instance, compounds similar to 3-(3,3,3-Trifluoropropyl)pyrrolidine were tested for their effects on neurotransmitter release and showed promising results in modulating serotonin levels in the brain .
Pharmacological Implications
The pharmacological implications of these findings suggest that 3-(3,3,3-Trifluoropropyl)pyrrolidine may serve as a potential candidate for developing treatments targeting serotonin-related disorders. Its ability to selectively bind to serotonin receptors while maintaining lower affinity for dopamine receptors could minimize side effects commonly associated with broader-spectrum psychotropic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
